molecular formula C20H25FN2O4 B2694103 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1210508-85-2

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2694103
CAS No.: 1210508-85-2
M. Wt: 376.428
InChI Key: KIXWTWVVKQWCPA-UHFFFAOYSA-N
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Description

“N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multiple steps:

    Formation of the Spiro Compound: The spiro linkage can be formed through a cyclization reaction involving a diol and a ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the spiro linkage.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies on reaction mechanisms and stereochemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins or nucleic acids, could be studied to understand its biological activity.

Medicine

The presence of a fluorophenyl group and a pyrrolidine ring suggests potential pharmaceutical applications. The compound could be explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is desired.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structural features.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.

    Pyrrolidine Derivatives: Molecules with a pyrrolidine ring.

Uniqueness

The uniqueness of “N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” lies in its combination of a spiro linkage, a fluorophenyl group, and a pyrrolidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4/c21-15-4-6-16(7-5-15)23-12-14(10-18(23)24)19(25)22-11-17-13-26-20(27-17)8-2-1-3-9-20/h4-7,14,17H,1-3,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXWTWVVKQWCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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